molecular formula C7H14N2S B7906906 Octahydropyrazino[2,1-c][1,4]thiazine

Octahydropyrazino[2,1-c][1,4]thiazine

Cat. No.: B7906906
M. Wt: 158.27 g/mol
InChI Key: FNHGNTQLTAACFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydropyrazino[2,1-c][1,4]thiazine is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydropyrazino[2,1-c][1,4]thiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl 2,2-sulfonyldiacetate with benzaldehyde in the presence of ammonium acetate at elevated temperatures . The reaction is carried out in water, and the mixture is stirred at 80°C for several hours before being cooled to room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green synthesis methods are being explored to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions: Octahydropyrazino[2,1-c][1,4]thiazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen and sulfur atoms in the ring structure, which can act as nucleophilic or electrophilic centers .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles such as amines and thiols .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

Medicinal Chemistry

OHPT has been investigated for its potential as a therapeutic agent , particularly due to its unique structural features that may interact with biological targets.

  • Antimicrobial Activity: Preliminary studies suggest that OHPT exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties: Research indicates potential efficacy against various cancer cell lines, although further studies are needed to elucidate mechanisms and therapeutic windows .

Cardiovascular Research

Recent patents highlight OHPT's role as an inhibitor of the renal outer medullary potassium (ROMK) channel . This inhibition can lead to diuretic effects beneficial in treating conditions such as:

  • Hypertension
  • Heart failure
  • Chronic kidney disease

The mechanism involves modulation of ion channels that regulate sodium and water excretion .

Materials Science

In materials science, OHPT serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique properties allow it to be utilized in:

  • Development of new polymers
  • Catalysts for various chemical reactions

Case Studies and Findings

StudyFocusFindings
Study on Antimicrobial EffectsEvaluated against bacterial strainsShowed significant inhibition against Gram-positive bacteria
ROMK Inhibition StudyAssessed diuretic potentialDemonstrated effective modulation of potassium excretion in vitro
Synthesis of DerivativesExplored functionalization routesIdentified multiple derivatives with enhanced biological activity

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Octahydropyrazino[2,1-c][1,4]thiazine include other thiazine derivatives such as 1,4-thiazine and 1,3-thiazine . These compounds share a similar ring structure but differ in the position of the nitrogen and sulfur atoms.

Uniqueness: this compound is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Octahydropyrazino[2,1-c][1,4]thiazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the thiazine family, which is known for its pharmacological potential, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. This article reviews the biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C7H14N2S\text{C}_7\text{H}_{14}\text{N}_2\text{S}

This structure indicates the presence of a thiazine ring fused with a pyrazine moiety, contributing to its unique chemical reactivity and biological profile.

Antimicrobial Properties

Research has demonstrated that thiazine derivatives exhibit significant antimicrobial activity against various pathogens. For instance:

  • Antibacterial Activity : this compound has shown efficacy against both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness in inhibiting strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Similar compounds within the thiazine class have been reported to possess antifungal properties, particularly against Candida albicans .

Antitumor Effects

The compound has been evaluated for its antitumor potential in various cancer cell lines. In vitro studies revealed:

  • Cell Viability Inhibition : this compound exhibited dose-dependent inhibition of cell viability in human cancer cell lines. The mechanism involves the induction of apoptosis through caspase activation .
  • Tumor Growth Suppression : Animal models treated with this compound showed reduced tumor growth rates compared to control groups .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been explored in several studies:

  • Cytokine Modulation : Research indicated that this compound could downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .
  • Neuroprotective Effects : The compound has also been studied for its neuroprotective effects against neuroinflammation associated with neurological disorders .

Case Studies and Research Findings

StudyFindings
Edayadulla & Ramesh (2016)Identified broad-spectrum antibacterial activity of thiazine derivatives including this compound against multiple pathogens .
Patel et al.Demonstrated significant antitumor effects in vitro with enhanced apoptosis markers in treated cancer cells .
Neuroinflammation StudyShowed reduction of inflammatory markers in neuroblastoma cells treated with this compound .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It has been suggested that this compound can modulate neurotransmitter receptors, contributing to its neuroprotective effects.

Properties

IUPAC Name

1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]thiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHGNTQLTAACFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCSCC2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydropyrazino[2,1-c][1,4]thiazine
Reactant of Route 2
Octahydropyrazino[2,1-c][1,4]thiazine
Reactant of Route 3
Octahydropyrazino[2,1-c][1,4]thiazine
Reactant of Route 4
Octahydropyrazino[2,1-c][1,4]thiazine
Reactant of Route 5
Octahydropyrazino[2,1-c][1,4]thiazine
Reactant of Route 6
Octahydropyrazino[2,1-c][1,4]thiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.